1,3,4-Trichloro-2,5-dimethoxybenzene
Overview
Description
1,3,4-Trichloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H7Cl3O2 It is a derivative of benzene, where three chlorine atoms and two methoxy groups are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Trichloro-2,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,5-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Trichloro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Chlorination: Chlorine gas and iron(III) chloride as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Products: Formation of quinones.
Reduction Products: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
1,3,4-Trichloro-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4-Trichloro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The presence of chlorine atoms and methoxy groups influences its reactivity and interaction with biological targets, potentially affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
- 1,2,3-Trichloro-4,5-dimethoxybenzene
- 1,4-Dichloro-2,5-dimethoxybenzene
- 1,3-Dichloro-2,5-dimethoxybenzene
Uniqueness: 1,3,4-Trichloro-2,5-dimethoxybenzene is unique due to the specific positions of the chlorine and methoxy groups on the benzene ring
Biological Activity
1,3,4-Trichloro-2,5-dimethoxybenzene (TCDMB) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of TCDMB's biological effects, including its antimicrobial, anti-inflammatory properties, and other relevant pharmacological activities.
Chemical Structure and Properties
TCDMB is characterized by its molecular formula and belongs to the class of chlorinated methoxybenzenes. Its structure includes three chlorine atoms and two methoxy groups, which significantly influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that TCDMB exhibits notable antimicrobial activity against various pathogens. In a comparative study, TCDMB showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest that TCDMB is more potent than several commercial antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 15 | Imipenem | 32 |
Escherichia coli | 20 | Nalidixic acid | 40 |
Pseudomonas aeruginosa | 25 | Nystatin | 50 |
Anti-inflammatory Effects
TCDMB has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that TCDMB inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential application in managing inflammatory diseases .
The biological activity of TCDMB can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : TCDMB demonstrates the ability to scavenge ROS, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by inflammation and infection .
- Enzyme Inhibition : Studies have shown that TCDMB inhibits certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis .
Toxicity and Safety Profile
While TCDMB shows promising biological activities, its toxicity profile must be considered. Studies indicate that chlorinated compounds can exhibit cytotoxic effects at higher concentrations. The structure-activity relationship (SAR) suggests that the presence of multiple chlorine atoms can enhance toxicity; therefore, careful evaluation is necessary when considering therapeutic applications .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated TCDMB against clinical isolates of resistant bacterial strains. The results showed that TCDMB not only inhibited growth but also demonstrated bactericidal activity at sub-MIC levels.
- Anti-inflammatory Model : In an animal model of induced inflammation, administration of TCDMB resulted in reduced swelling and pain compared to control groups treated with standard anti-inflammatory drugs.
Properties
IUPAC Name |
1,3,4-trichloro-2,5-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFMNUZVJOWJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867842 | |
Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61465-81-4, 69653-71-0 | |
Record name | Benzene, trichlorodimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061465814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxy-1,3,4-trichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069653710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Trichloro-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50867842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHOXY-1,3,4-TRICHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5M391L25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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